molecular formula C17H17ClN2O3 B12474660 2-chloro-5-nitro-N-(4-phenylbutyl)benzamide

2-chloro-5-nitro-N-(4-phenylbutyl)benzamide

Cat. No.: B12474660
M. Wt: 332.8 g/mol
InChI Key: VNZRIXUISMAJPQ-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(4-phenylbutyl)benzamide is a synthetic organic compound belonging to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a phenylbutyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(4-phenylbutyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the alkylation of the amide nitrogen with 4-phenylbutyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

For large-scale production, a one-pot synthesis approach can be employed to streamline the process and improve yield. This method involves the direct introduction of the nitro and phenylbutyl groups in a single reaction vessel, reducing the need for intermediate purification steps. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenylbutyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Pd/C, hydrogen gas, or other reducing agents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-chloro-5-amino-N-(4-phenylbutyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylbutyl group.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the modulation of PPAR pathways. It acts as an antagonist of PPARγ, leading to the upregulation of genes involved in lipid uptake, transport, and storage. This results in increased lipogenesis and triglyceride accumulation in macrophages . The compound also unexpectedly activates PPARδ-mediated signaling, further influencing lipid metabolism .

Comparison with Similar Compounds

2-chloro-5-nitro-N-(4-phenylbutyl)benzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H17ClN2O3/c18-16-10-9-14(20(22)23)12-15(16)17(21)19-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,19,21)

InChI Key

VNZRIXUISMAJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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